molecular formula C15H21NO B7494005 N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B7494005
M. Wt: 231.33 g/mol
InChI Key: OUGXDIWHVPMEKI-UHFFFAOYSA-N
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Description

N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Nitric Oxide Production in Macrophages : Novel tetrahydronaphthalene derivatives, including ones structurally similar to N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, were shown to decrease nitrite levels in lipopolysaccharide-activated macrophage cells, indicating potential anti-inflammatory applications (Gurkan et al., 2011).

  • Anticoagulant Effects : N-substituted phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides exhibited anticoagulant effects in human plasma. This suggests potential therapeutic use in preventing blood clotting disorders (Nguyen & Ma, 2017).

  • Cardiovascular Applications : Certain N-substituted amino tetrahydronaphthalene derivatives were synthesized with a focus on their vasodilating and β-blocking activities, which are crucial in the treatment of cardiovascular diseases (Miyake et al., 1983).

  • Fluorescence Probes : N,N-Diethylaminoethyl derivatives of perylene-3,4-dicarboximide, related to tetrahydronaphthalene-1-carboxamide, have been used as fluorescence probes. These compounds showed dramatic changes in fluorescent properties with temperature and solvent polarity, suggesting applications in chemical sensing and imaging (Huang & Tam-Chang, 2010).

  • Selective Receptor Antagonism : Aminomethyl tetrahydronaphthalene biphenyl carboxamide derivatives were identified as MCH-R1 antagonists with selectivity over hERG, indicating potential use in therapeutic applications targeting specific receptors (Meyers et al., 2007).

  • Synthesis of Melatonin Receptor Ligands : Tetrahydronaphthalenic analogues of melatonin, including compounds with a tetrahydronaphthalene-1-carboxamide structure, have been synthesized and evaluated as melatonin receptor ligands. This research could lead to new treatments for sleep disorders and circadian rhythm disturbances (Yous et al., 2003).

  • Antineoplastic and Antimonoamineoxidase Properties : Derivatives of dihydronaphthalene, structurally related to tetrahydronaphthalene-1-carboxamide, were studied for their antineoplastic and antimonoamineoxidase properties, indicating potential applications in cancer treatment and mood disorder management (Markosyan et al., 2010).

Properties

IUPAC Name

N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10,14H,3-4,7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGXDIWHVPMEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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